molecular formula C13H16N2O3 B14072086 Methyl 3-(piperazin-1-ylcarbonyl)benzoate

Methyl 3-(piperazin-1-ylcarbonyl)benzoate

Cat. No.: B14072086
M. Wt: 248.28 g/mol
InChI Key: UVDQJWWUTFLLSH-UHFFFAOYSA-N
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Description

Methyl 3-(piperazine-1-carbonyl)benzoate is a chemical compound that features a benzoate ester linked to a piperazine moiety through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine ring, a common structural motif in pharmaceuticals, enhances its biological activity and makes it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperazine-1-carbonyl)benzoate typically involves the reaction of methyl 3-aminobenzoate with piperazine in the presence of a coupling agent. One common method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents . The reaction is carried out in an appropriate solvent, such as dichloromethane, under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-(piperazine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins . This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(piperazine-1-carbonyl)benzoate is unique due to its specific structure, which allows it to interact with particular molecular targets effectively. Its combination of a benzoate ester and piperazine moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 3-(piperazine-1-carbonyl)benzoate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)11-4-2-3-10(9-11)12(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8H2,1H3

InChI Key

UVDQJWWUTFLLSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N2CCNCC2

Origin of Product

United States

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